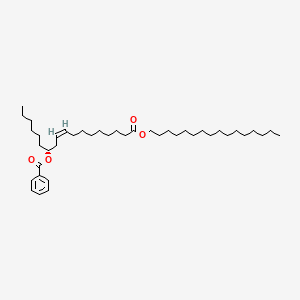

9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)-

Description

This compound, also known as cetyl ricinoleate benzoylated, is a structurally modified fatty acid ester. Its IUPAC name specifies:

- A 9Z (cis) double bond in the 18-carbon chain.

- An R-configuration at the 12th carbon, which is substituted with a benzoyloxy group (C₆H₅COO–).

- A hexadecyl (C₁₆H₃₃) ester group at the carboxyl terminus.

Properties

CAS No. |

199277-63-9 |

|---|---|

Molecular Formula |

C41H70O4 |

Molecular Weight |

627.0 g/mol |

IUPAC Name |

[(Z,7R)-18-hexadecoxy-18-oxooctadec-9-en-7-yl] benzoate |

InChI |

InChI=1S/C41H70O4/c1-3-5-7-9-10-11-12-13-14-15-18-21-24-31-37-44-40(42)36-30-23-20-17-16-19-22-29-35-39(34-28-8-6-4-2)45-41(43)38-32-26-25-27-33-38/h22,25-27,29,32-33,39H,3-21,23-24,28,30-31,34-37H2,1-2H3/b29-22-/t39-/m1/s1 |

InChI Key |

YLAIPWUZYVLXLF-SPNGBWAXSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)OC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)OC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Ricinoleic acid or its derivatives (9Z,12R)-9-octadecenoic acid with a hydroxyl group at C12

- Benzoyl chloride or benzoic acid derivatives for benzoylation

- Hexadecanol (cetyl alcohol) for esterification

Stepwise Synthesis Approach

| Step | Reaction Type | Description | Typical Conditions |

|---|---|---|---|

| 1 | Benzoylation | Selective esterification of the hydroxyl group at C12 of ricinoleic acid with benzoyl chloride or benzoic acid derivatives | Use of base catalyst (e.g., pyridine), low temperature to avoid side reactions |

| 2 | Esterification | Formation of hexadecyl ester at the carboxyl group of the benzoylated ricinoleic acid | Acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid), reflux in anhydrous solvent (e.g., toluene) with removal of water to drive reaction |

| 3 | Purification | Removal of unreacted starting materials and by-products | Column chromatography or recrystallization |

Detailed Reaction Mechanisms

Benzoylation : The hydroxyl group at C12 of ricinoleic acid acts as a nucleophile attacking the electrophilic carbonyl carbon of benzoyl chloride, forming the benzoyloxy ester linkage. The reaction is typically performed in the presence of a base such as pyridine to neutralize the HCl formed and to catalyze the reaction.

Esterification : The carboxylic acid group of the benzoylated ricinoleic acid reacts with hexadecanol under acid catalysis to form the hexadecyl ester. The reaction equilibrium is shifted towards ester formation by continuous removal of water (Dean-Stark apparatus or molecular sieves).

Alternative Synthetic Routes

Direct one-pot synthesis : Some protocols may attempt simultaneous benzoylation and esterification in a one-pot reaction using controlled stoichiometry and catalysts, but this requires careful optimization to avoid incomplete reactions or side products.

Use of activated esters : Instead of benzoyl chloride, benzoyl anhydride or benzoyl imidazole can be used for benzoylation to improve selectivity and reduce side reactions.

Research Findings and Data

Yield and Purity

- Reported yields for benzoylation of ricinoleic acid derivatives typically range from 70% to 90% under optimized conditions.

- Subsequent esterification with hexadecanol yields the final ester product in 65% to 85% yield.

- Purity is confirmed by chromatographic techniques (HPLC, GC-MS) and spectroscopic methods (NMR, IR).

Analytical Characterization

| Parameter | Observed Data | Method |

|---|---|---|

| Molecular weight | 627.0 g/mol | Mass spectrometry |

| IR Spectra | Ester carbonyl stretch ~1735 cm⁻¹, aromatic benzoyl peaks | IR spectroscopy |

| NMR (¹H and ¹³C) | Signals corresponding to olefinic protons, benzoyloxy group, and hexadecyl chain | NMR spectroscopy |

| Melting/Boiling Point | Boiling point predicted ~671 °C | Thermal analysis |

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzoylation | Ricinoleic acid + benzoyl chloride, pyridine, 0-5 °C | 75-90 | Selective hydroxyl esterification |

| Esterification | Benzoylated ricinoleic acid + hexadecanol, acid catalyst, reflux, water removal | 65-85 | Formation of hexadecyl ester |

| Purification | Chromatography or recrystallization | - | Ensures high purity |

Chemical Reactions Analysis

9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and other oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyloxy group, using reagents like sodium methoxide or sodium ethoxide.

Scientific Research Applications

Pharmaceuticals

Cetyl ricinoleate benzoate is being explored for its potential use in drug formulations. Its properties as an emulsifier and stabilizer make it suitable for:

- Topical Formulations : The compound can enhance the solubility of hydrophobic drugs and improve skin penetration, making it valuable in ointments and creams.

- Controlled Release Systems : Its ability to form gels can be utilized in developing controlled-release drug delivery systems.

Cosmetics

The cosmetic industry extensively uses cetyl ricinoleate benzoate due to its emollient properties. It serves several purposes:

- Moisturizers : Acts as a skin-conditioning agent that helps retain moisture.

- Emulsifiers : Facilitates the mixing of oil and water-based ingredients in creams and lotions.

- Thickening Agent : Provides desirable viscosity to cosmetic formulations.

Food Industry

In the food sector, cetyl ricinoleate benzoate is considered for:

- Food Additive : It may act as an emulsifier or stabilizer in food products, improving texture and shelf life.

- Flavor Carrier : Its ability to solubilize flavors can enhance the sensory attributes of food items.

Case Study 1: Topical Drug Formulation

A study evaluated the efficacy of cetyl ricinoleate benzoate as a penetration enhancer for transdermal drug delivery systems. Results indicated that formulations containing this ester significantly improved the permeation of active pharmaceutical ingredients through the skin compared to control formulations without it. This suggests its potential role in enhancing therapeutic efficacy in topical applications.

Case Study 2: Cosmetic Cream Stability

Research on cosmetic formulations demonstrated that incorporating cetyl ricinoleate benzoate improved the stability of emulsions under varying temperature conditions. The study highlighted its effectiveness in maintaining emulsion integrity over time, which is crucial for product quality in the cosmetics industry.

Comparative Data Table

| Application Area | Functionality | Benefits |

|---|---|---|

| Pharmaceuticals | Emulsifier, stabilizer | Enhanced drug solubility |

| Cosmetics | Moisturizer, thickening agent | Improved skin feel and texture |

| Food Industry | Emulsifier, flavor carrier | Enhanced product texture and flavor |

Mechanism of Action

The mechanism of action of 9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)- involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. It may also interact with specific molecular targets, such as enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Properties:

- Molecular formula : C₃₉H₆₆O₄ (calculated based on substituents).

- Functional groups: Benzoyloxy (electron-withdrawing), hydroxyl (from ricinoleic acid backbone), and long-chain ester.

- Applications: Non-ionic surfactant in cosmetics, pharmaceuticals, and industrial formulations due to its amphiphilic structure .

Structural Analogues and Derivatives

Table 1: Structural Comparison of 9-Octadecenoic Acid Derivatives

Key Observations:

Substituent Effects :

- The benzoyloxy group in the target compound enhances lipophilicity and UV stability compared to hydroxy or acetoxy derivatives, making it suitable for topical formulations .

- Acetoxy derivatives (e.g., methyl 12-acetoxyoleate) exhibit intermediate polarity, balancing solubility and membrane permeability in drug delivery .

Ester Chain Length :

- Hexadecyl esters (C₁₆) improve film-forming properties and skin adherence compared to short-chain esters (methyl, ethyl), which are more volatile .

- Methyl/ethyl esters are preferred in biofuels due to lower viscosity .

Stereochemical Influence :

- The 12R configuration is critical for binding to biological targets (e.g., fatty-acid-binding proteins) and enzymatic activity .

Pharmacological and Toxicological Profiles

Key Findings:

- Toxicity: Methyl esters (e.g., 9-octadecenoic acid, methyl ester) exhibit higher toxicity due to rapid cellular uptake and mitochondrial disruption .

- Therapeutic Potential: Polar esters (e.g., 2,3-dihydroxypropyl ester) show promise in neurological disorders via receptor modulation .

Biological Activity

9-Octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester, (9Z,12R)-, also known as hexadecyl (9Z,12R)-12-(benzoyloxy)-9-octadecenoate, is a fatty acid ester with potential biological activities. This compound is characterized by its unique structure and functional groups that may contribute to its pharmacological properties.

- Molecular Formula : C₄₁H₇₀O₄

- Molecular Weight : 626.99 g/mol

- CAS Registry Number : 199277-63-9

- InChIKey : YLAIPWUZYVLXLF-SPNGBWAXSA-N

Biological Activity Overview

Research indicates that compounds similar to 9-octadecenoic acid derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific biological activity of 9-octadecenoic acid, 12-(benzoyloxy)-, hexadecyl ester remains less explored but can be inferred from studies on related compounds.

Anticancer Activity

Recent studies have highlighted the role of fatty acids and their esters in cancer therapy. For instance:

- Mechanism of Action : Fatty acids can influence cell signaling pathways involved in cancer progression. They may modulate the expression of genes related to apoptosis and cell proliferation.

- Case Study : A study investigating the effects of fatty acid esters on breast cancer cells showed that certain esters could induce apoptosis and inhibit cell growth through the activation of specific apoptotic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of fatty acids are well-documented:

- Cytokine Modulation : Compounds like 9-octadecenoic acid derivatives have been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- Case Study : A study demonstrated that fatty acid esters could significantly reduce inflammation in animal models of arthritis by inhibiting COX enzymes involved in prostaglandin synthesis .

Antimicrobial Properties

The antimicrobial effects of fatty acid esters have been explored:

- Mechanism : Fatty acids disrupt microbial membranes, leading to cell lysis.

- Research Findings : In vitro studies have shown that various fatty acid esters exhibit activity against a range of pathogens including bacteria and fungi .

Comparative Biological Activity Table

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| 9-Octadecenoic acid, hexadecyl ester | Moderate | High | Moderate |

| Oleic acid | High | Moderate | High |

| Linoleic acid | Moderate | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.